3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
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Overview
Description
Phenol derivatives, such as the one you mentioned, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are often used in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance .
Synthesis Analysis
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .Chemical Reactions Analysis
Phenol derivatives undergo various chemical reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Organic Synthesis Applications
The compound's structure relates closely to chromenes, a class of compounds with significant synthetic interest due to their biological activities and presence in natural products. Research has demonstrated efficient synthetic routes to chromene derivatives, highlighting their potential in generating biologically active compounds and novel materials. For example, Coelho et al. (1992) reported an efficient method for synthesizing prenylpterocarpin, a compound structurally related to chromenes, showcasing the versatility of chromene derivatives in organic synthesis (A. L. Coelho et al., 1992).
Material Science Applications
In material science, chromene derivatives have been explored for their electronic properties. For instance, Dian et al. (1986) investigated the electrochemical synthesis of polythiophenes and polyselenophenes, compounds that share a structural resemblance with chromenes, highlighting their potential in creating conductive polymeric materials (G. Dian et al., 1986).
Biological Activity
The biological activities of chromene derivatives have been a focus of intense research. Behrami et al. (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial properties. These compounds showed significant bacteriostatic and bactericidal activity, indicating the therapeutic potential of chromene derivatives (A. Behrami & F. Dobroshi, 2019).
Fluorophore Applications
Uchiyama et al. (2006) explored the fluorescence properties of a related compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, demonstrating its potential as a fluorogenic sensor due to its environment-sensitive fluorescence characteristics. This research underscores the utility of chromene derivatives in developing new sensors and imaging tools (S. Uchiyama et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-24-16-8-9-18-19(11-16)25-14(3)21(20(18)22)26-17-7-5-6-15(10-17)23-4/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJDQMMVMBHQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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